molecular formula C34H36N6O8 B584630 Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) CAS No. 1346602-61-6

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide)

Cat. No.: B584630
CAS No.: 1346602-61-6
M. Wt: 656.696
InChI Key: KZNWAGBYYVYIPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. it is generally produced in small quantities under controlled laboratory conditions to maintain high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution .

Scientific Research Applications

Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and other biomolecules, affecting their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) include:

  • N,N’-Bis(2,5-dioxopyrrolidin-1-yl)succinamide
  • N,N’-Bis(3-maleimidopropionyl)ethylenediamine
  • N,N’-Bis(phenylcarbamoylmethyl)maleimide

Uniqueness

What sets Succinyl Bis[(phenylimino)-2,1-ethanediyl]bis(3-maleimidopropanamide) apart is its unique structure, which allows it to form stable complexes with proteins and other biomolecules. This property makes it particularly valuable in proteomics research, where precise and stable interactions are essential .

Properties

IUPAC Name

N,N'-bis[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyl]-N,N'-diphenylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N6O8/c41-27(17-21-39-31(45)13-14-32(39)46)35-19-23-37(25-7-3-1-4-8-25)29(43)11-12-30(44)38(26-9-5-2-6-10-26)24-20-36-28(42)18-22-40-33(47)15-16-34(40)48/h1-10,13-16H,11-12,17-24H2,(H,35,41)(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNWAGBYYVYIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCNC(=O)CCN2C(=O)C=CC2=O)C(=O)CCC(=O)N(CCNC(=O)CCN3C(=O)C=CC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858409
Record name N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-61-6
Record name N~1~,N~4~-Bis{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethyl}-N~1~,N~4~-diphenylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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